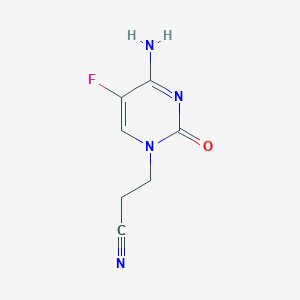![molecular formula C23H20N4O7 B11509402 2-(4-hydroxy-3-methoxyphenyl)-3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11509402.png)
2-(4-hydroxy-3-methoxyphenyl)-3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-HYDROXY-3-METHOXYPHENYL)-3-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of hydroxy and methoxy groups, along with a nitro group, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-HYDROXY-3-METHOXYPHENYL)-3-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Hydroxy and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and hydroxylamine.
Nitro Group Addition: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, forming quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Quinones, oxidized aromatic derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Antioxidant Activity: The presence of hydroxy and methoxy groups suggests potential antioxidant properties.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-HYDROXY-3-METHOXYPHENYL)-3-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Hydroxy and Methoxy Substituted Aromatics: Compounds with hydroxy and methoxy groups on aromatic rings.
Uniqueness
The uniqueness of 2-(4-HYDROXY-3-METHOXYPHENYL)-3-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its combination of a quinazolinone core with hydroxy, methoxy, and nitro groups
Properties
Molecular Formula |
C23H20N4O7 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-7-nitro-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H20N4O7/c1-33-20-9-13(3-7-18(20)28)12-24-26-22(14-4-8-19(29)21(10-14)34-2)25-17-11-15(27(31)32)5-6-16(17)23(26)30/h3-12,22,25,28-29H,1-2H3/b24-12+ |
InChI Key |
YFBOMOQKYYAVNL-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11509320.png)
![N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11509330.png)
![1,1'-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea}](/img/structure/B11509331.png)

![N-{[4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B11509353.png)
![6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11509365.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11509373.png)
![N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide](/img/structure/B11509380.png)
![2-Chloro-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide](/img/structure/B11509386.png)
![1-(4-fluorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11509390.png)
![3-[(2,4-dichlorophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11509395.png)
![7-(Adamantan-1-YL)-1,3-dimethyl-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11509406.png)
![Methyl 4-[6-amino-5-cyano-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B11509419.png)
![N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11509427.png)
